molecular formula C16H23NO4 B13109319 Tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate

Tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate

Cat. No.: B13109319
M. Wt: 293.36 g/mol
InChI Key: OAXLYQHWTVPMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a 2,4-dihydroxyphenyl group. This compound is often used in the development of pharmaceuticals and as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate typically involves the reaction of 2,4-dihydroxybenzaldehyde with tert-butyl 4-piperidone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve the use of pilot plant preparation techniques. These methods ensure the safe and efficient production of the compound on a larger scale, often involving the use of automated systems and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound. These products can have varied applications in different fields of research and industry .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s structure allows it to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby promoting targeted protein degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate is unique due to the presence of the 2,4-dihydroxyphenyl group, which provides additional sites for chemical modification and enhances its versatility in various applications. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness as a linker in PROTAC development .

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-8-6-11(7-9-17)13-5-4-12(18)10-14(13)19/h4-5,10-11,18-19H,6-9H2,1-3H3

InChI Key

OAXLYQHWTVPMSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.